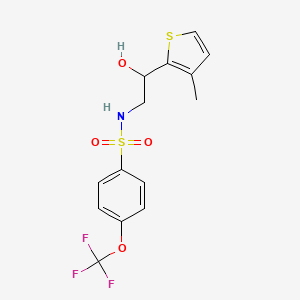

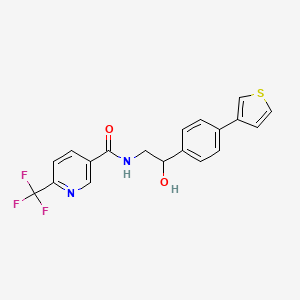

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

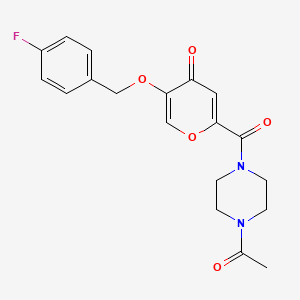

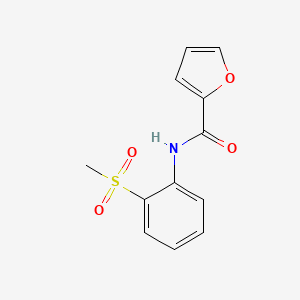

Synthesis Analysis

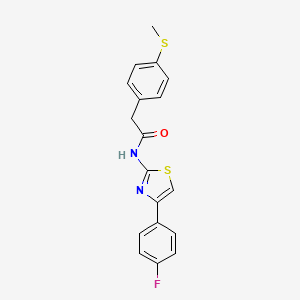

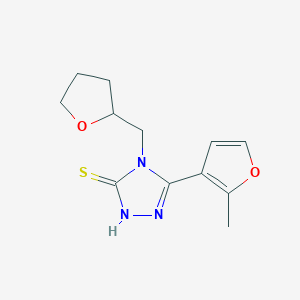

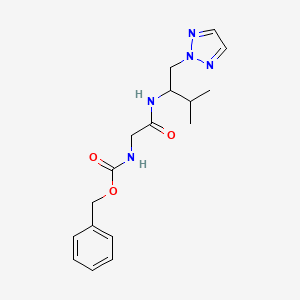

The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the structure-activity relationship (SAR) and biochemical characterization, leading to the discovery of high-affinity inhibitors . Similarly, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate, demonstrating significant anticancer activity . The synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors also highlights the preparation of bioisosteres of previously reported inhibitors . These studies indicate a diverse range of synthetic routes and targets for benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their bioactivity. For example, the title compound in one study, N-(2-Methylphenyl)benzenesulfonamide, showed a dihedral angle between the two benzene rings of 61.5°, with molecules linked into chains by N—H⋯O hydrogen bonds . Another study on N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and N—H⋯N hydrogen-bonding interactions forming a three-dimensional network . These structural features are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is highlighted by their ability to inhibit various enzymes and induce biological effects. For instance, the synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides inhibited kynurenine 3-hydroxylase and increased kynurenic acid concentration in the hippocampal fluid . The novel triazine derivatives induced apoptosis and caspase activity in cancer cell lines . These reactions are indicative of the potential therapeutic applications of benzenesulfonamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and permeability, are important for their pharmacokinetic profiles. The study on N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides showed not only inhibitory activity but also high antioxidant potential and evidence of an operating influx mechanism in the intestine . The metabolic stability of the compounds was also assessed, with certain moieties contributing to increased stability . These properties are critical for the development of benzenesulfonamide-based drugs.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

- Anti-Inflammatory and Analgesic Activities : Sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds exhibited significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

- Antitumor Evaluation : Novel sulfonamide compounds have shown significant cytotoxic activity against various cancer cell lines, highlighting their potential in anticancer drug development. Quantitative Structure–Activity Relationship (QSAR) and molecular docking studies provided insights into their mechanisms of action (Łukasz Tomorowicz et al., 2020).

Photochemical Properties

- Photodynamic Therapy : Certain sulfonamide derivatives have been identified with remarkable photophysical and photochemical properties, including high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications in cancer treatment (M. Pişkin et al., 2020).

Enzyme Inhibition

- Biochemical Evaluation : Sulfonamides have been studied as inhibitors of enzymes like kynurenine 3-hydroxylase, with implications for neurological conditions. High-affinity inhibitors have been identified, which could be crucial for exploring the kynurenine pathway's role in neuronal injury (S. Röver et al., 1997).

Molecular Interactions

- Crown and Linear O-Containing Molecules : Research into the selective interactions between sulfamide derivatives and crown ethers provides insight into molecular recognition processes, which could have implications for designing new materials or sensors (M. Fonari et al., 2009).

properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S2/c1-9-6-7-23-13(9)12(19)8-18-24(20,21)11-4-2-10(3-5-11)22-14(15,16)17/h2-7,12,18-19H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIDOJFKQRFXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)

![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)

![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)